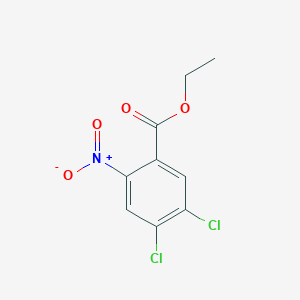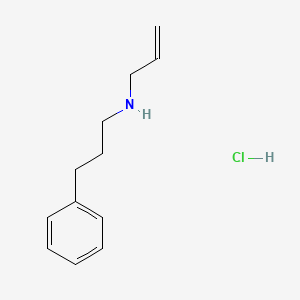amine CAS No. 1176911-24-2](/img/structure/B6344206.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is also known as N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline . It has a molecular formula of C16H17N and an average mass of 223.313 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a phenyl group (a benzene ring), a prop-2-en-1-yl group (a three-carbon chain with a double bond), and a methyl group attached to the nitrogen of an amine group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio can be calculated using molecular dimension simulations .Wissenschaftliche Forschungsanwendungen
The chemical compound "(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine" represents a class of organic compounds involved in various research areas, including the development of pharmaceuticals, materials science, and understanding biochemical processes. This review focuses on the scientific research applications of similar or related chemical compounds due to the specificity of the query. It's important to note that the direct mention of "(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine" in scientific literature is scarce, and the applications discussed are based on related compounds which share functional groups or structural similarities, thus offering insights into potential research applications of the queried compound.
Applications in Pharmaceutical Development and Biochemistry
Carcinogenic Potential and DNA Binding : Research has shown that heterocyclic aromatic amines, similar in structure to the queried compound, are carcinogenic in rodents. Their carcinogenic effects are exerted through DNA binding, emphasizing the importance of understanding the biochemical interactions of such compounds (Teunissen et al., 2010). This insight is crucial for developing safer pharmaceuticals and understanding the molecular basis of carcinogenesis.
Metabolic Activation and Detoxification : The study of metabolic pathways of nitrogen-containing compounds, including amines, is vital for drug development. Advanced oxidation processes have been identified as effective in degrading these compounds, improving treatment schemes for pharmaceutical waste management (Bhat & Gogate, 2021).
Applications in Catalysis and Chemical Synthesis
Transition Metal-Catalyzed Processes : The catalytic activities of transition metal complexes in reactions involving N-allyl systems, which resemble the queried compound, have been extensively studied. These reactions are fundamental in the synthesis of heterocyclic compounds and are critical for pharmaceutical synthesis and materials science (Krompiec et al., 2008).
Polymerization Initiators : Amines, including those similar to the compound , have been used as (co)initiators in the ring-opening polymerization of cyclic esters. This application is significant in the development of biodegradable polymers and other advanced materials (Duda et al., 2005).
Environmental and Safety Considerations
- Toxicity and Environmental Fate : Understanding the environmental fate and potential toxicity of chemical warfare agent degradation products, including those related to aromatic amines, is crucial for environmental health and safety. This knowledge helps in assessing the impact of these compounds on human health and the environment (Munro et al., 1999).
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNPHKNKYFDTGJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)


![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)